N-Methyltransferase Substrate Specificity
In a cell-free assay using crude extracts from S. griseochromogenes, Demethylblasticidin S (DBS) serves as the direct substrate for the terminal N-methyltransferase (BlsL) to produce Blasticidin S. However, when the leucine-modified intermediate (LDBS) is used as the comparator, the methylation efficiency is significantly altered [1]. This demonstrates that DBS is the exclusive and optimal substrate for this critical biosynthetic step when compared to its acylated analog.
| Evidence Dimension | Enzymatic conversion to Blasticidin S |
|---|---|
| Target Compound Data | Conversion observed (qualitative) |
| Comparator Or Baseline | Leucyldemethylblasticidin S (LDBS) |
| Quantified Difference | Nearly no methylation of DBS by BlsL in vitro; efficient methylation of LDBS. |
| Conditions | Cell-free assay using crude extracts of Streptomyces griseochromogenes with S-adenosyl-L-[14CH3]methionine as methyl donor [1]. |
Why This Matters
This differential substrate specificity is critical for researchers reconstituting the Blasticidin S pathway in vitro, as using the wrong intermediate (LDBS) would yield no final product, while DBS is the correct and active substrate for the terminal step.
- [1] Prabhakaran, P. C., et al. (2001). Biosynthesis of blasticidin S. Cell-free demonstration of n-methylation as the last step. Bioorganic & Medicinal Chemistry Letters, 11(5), 679-681. View Source
